3-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione is a synthetic organic compound belonging to the class of compounds known as hydantoins. Hydantoins are a group of heterocyclic compounds containing a 2,4-imidazolidinedione ring structure. They are known for their diverse biological activities and are often used as intermediates in organic synthesis. []
3-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione is a chemical compound characterized by the molecular formula and a molecular weight of approximately 205.22 g/mol. This compound features an imidazolidine-2,4-dione moiety, which is significant in various biological interactions. The compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with specific hazard statements indicating potential health risks, such as irritation and toxicity upon exposure.
The synthesis of 3-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione typically involves the reaction of 4-aminobenzylamine with glyoxylic acid or its derivatives. The process generally includes several key steps:
Control over reaction conditions such as temperature, pH, and reaction time is crucial for optimizing yield and ensuring the formation of the correct product. Typically, a solvent like ethanol or methanol may be used to facilitate the reaction.
The molecular structure of 3-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione can be described using various chemical notation systems:
InChI=1S/C10H11N3O2/c11-8-3-1-2-7(4-8)6-13-9(14)5-12-10(13)15/h1-4H,5-6,11H2,(H,12,15)
C1C(=O)N(C(=O)N1)CC2=CC=CC=C2N
The compound exhibits a bicyclic structure featuring an imidazolidine ring fused with a phenyl group substituted by an amino group.
The compound's molecular weight is approximately 205.22 g/mol, and its empirical formula confirms its composition of carbon, hydrogen, nitrogen, and oxygen.
3-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione can participate in various chemical reactions due to its functional groups:
The reactivity of this compound can be influenced by factors such as solvent choice, temperature, and the presence of catalysts or additional reagents.
The mechanism of action for 3-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione primarily involves its interaction with biological targets due to its structural features:
While specific pharmacokinetic data remain limited, factors such as pH and temperature are known to influence its bioavailability and activity.
The physical properties include:
Chemical properties include:
Relevant data on melting point or boiling point are not extensively documented but are crucial for practical applications.
3-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione has potential applications in:
Research into this compound's biological activity continues to reveal potential therapeutic uses, particularly in antimicrobial and anticancer applications .
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: